N-(1-benzylpiperidin-4-yl)-3-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE is a complex organic compound with a unique structure that combines elements of piperidine, quinazoline, and cyclohexene. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the piperidine and quinazoline intermediates. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving benzylation and amination of piperidine derivatives.
Quinazoline Intermediate Synthesis: The quinazoline ring is formed through cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.
Coupling Reactions: The piperidine and quinazoline intermediates are coupled using carbamoylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biological processes. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A simpler analog with a piperidine ring and benzyl group.
N-(1-BENZYLPIPERIDIN-4-YL)-N-[2-METHYL-1H-INDOL-5-YL]PROPANAMIDE: A related compound with an indole moiety instead of the quinazoline ring.
Uniqueness
N-(1-BENZYLPIPERIDIN-4-YL)-3-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]PROPANAMIDE is unique due to its combination of piperidine, quinazoline, and cyclohexene structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H41N5O4 |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C33H41N5O4/c39-30(35-27-16-20-36(21-17-27)23-26-11-5-2-6-12-26)18-22-37-32(41)28-13-7-8-14-29(28)38(33(37)42)24-31(40)34-19-15-25-9-3-1-4-10-25/h2,5-9,11-14,27H,1,3-4,10,15-24H2,(H,34,40)(H,35,39) |
InChI Key |
LMPFVUAKGGRPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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